molecular formula C11H6ClF3N2O2 B1319270 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 437711-25-6

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1319270
CAS No.: 437711-25-6
M. Wt: 290.62 g/mol
InChI Key: ZZAQBCQHLAXJBW-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H6ClF3N2O2 and its molecular weight is 290.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in the trifluoromethylation process, a key reaction in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzymatic activity, depending on the specific context.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, potentially leading to altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular signaling pathways . The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term studies have also indicated that prolonged exposure to the compound can result in sustained changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of trifluoromethylated compounds . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are essential for the compound’s ability to exert its effects at specific sites within the body.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its ability to interact with specific biomolecules and exert its biochemical effects.

Biological Activity

1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group and the chloro substituent significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C10H6ClF3N2O2
  • Molecular Weight : 268.62 g/mol
  • CAS Number : 159885-82-2

The compound features a pyrazole ring with a carboxylic acid functional group, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study evaluated various pyrazole compounds, including derivatives similar to this compound, demonstrating potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for these compounds ranged from 0.02 to 0.04 µM, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .

CompoundCOX-2 IC50 (µM)Reference
This compoundTBDTBD
Diclofenac0.054

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer .

Cell LineIC50 (µM)
Human Colon Adenocarcinoma92.4
Human Breast CancerTBD
Human Lung AdenocarcinomaTBD

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored. In studies involving various bacterial strains, pyrazole derivatives demonstrated significant antibacterial activity. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Study on Anti-inflammatory Effects

In a comparative study, several pyrazole derivatives were synthesized and tested for their anti-inflammatory activities. The results indicated that the presence of the trifluoromethyl group enhanced COX-2 inhibition significantly compared to non-fluorinated analogs .

Anticancer Evaluation

A recent evaluation assessed the anticancer activity of several pyrazole derivatives against human tumor cell lines. The study found that specific modifications in the pyrazole structure led to enhanced selectivity and potency against renal cancer cells, with some compounds achieving IC50 values as low as 1.143 µM .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In a study, 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid was tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further drug development.

Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. A study showed that it inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Study : In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their biological activity. The results indicated that the introduction of the trifluoromethyl group significantly enhanced the compounds' potency against specific cancer types compared to their non-fluorinated counterparts .

Agrochemical Applications

Herbicidal Activity : The compound has shown promise as a herbicide. Experimental results indicate that it can effectively inhibit the growth of several weed species without adversely affecting crop plants. Its selective herbicidal action is attributed to its ability to interfere with plant metabolic pathways.

Pesticide Development : Due to its structural characteristics, this compound is being investigated as a lead compound for developing new pesticides aimed at managing agricultural pests.

Material Science Applications

Polymer Chemistry : The compound has potential applications in polymer science as a building block for synthesizing new materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices is being studied for applications in coatings and adhesives.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
AgrochemicalsHerbicideEffective against various weed species
Pesticide DevelopmentPotential lead compound for new pesticides
Material SciencePolymer Building BlockEnhances thermal/mechanical properties in materials

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-6-3-1-2-4-7(6)17-8(10(18)19)5-9(16-17)11(13,14)15/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAQBCQHLAXJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160003
Record name 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437711-25-6
Record name 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437711-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An aqueous solution of 27.94 g of potassium permanganate in 100 ml of water was added dropwise to a mixture of 18.43 g of 1-(2-chlorophenyl)-5-(2-furyl)-3-trifluoromethyl-1H-pyrazole and 250 ml of acetone with being kept at 40° C. or lower. Then, the mixture was stirred at room temperature for 20 hours. The reaction mixture was filtered through Celite (registered trademark) to obtain a filtrate. The filtrate was adjusted to pH 10-12 by an addition of a 2N aqueous sodium hydroxide solution, and then extracted with ethyl acetate two times. The aqueous layer was adjusted to around pH 3 by an addition of 2 N hydrochloric acid, and then extracted with methyl tert-butyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 10.65 g of 1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid of the formula:
Quantity
27.94 g
Type
reactant
Reaction Step One
Quantity
18.43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A sample of the crude product from Step A (approximately 89%, 56.0 g, 0.18 mole) was dissolved in acetonitrile (400 mL) and a solution of NaH2PO4 (120 g, 0.87 mole) in 520 mL of water was added. Sodium hypochlorite solution (5.25% in water, 128 g, 2.6 mole) was added dropwise over 10–15 minutes. The orange solution was maintained at room temperature for 30 minutes. The reaction mixture was cooled in an ice bath and a solution of NaClO2 in 560 mL of water was added dropwise, keeping the temperature below 11° C. Gas evolution was observed and an aqueous sodium hydroxide scrubber was used to quench evolved chlorine. After the addition was complete, the reaction mixture was kept cold for one hour then allowed to reach room temperature overnight. To the reaction mixture was added 80 mL of concentrated hydrochloric acid dropwise to bring the pH below 3. The reaction mixture was extracted twice with ethyl acetate and the combined organic extracts were added dropwise rapidly with stirring to a cooled (<15° C.) solution of 300 g of NAHSO3 in 1300 mL of water. The mixture was partitioned and the aqueous phase extracted with ethyl acetate. The combined organic phases were washed with saturated brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was taken up in chlorobutane and reconcentrated (twice). The resulting brown solid was titurated in 100 mL of ethyl ether in hexane (1%). Small portions of chlorobutane were added to help granulate the solid. The product was collected via filtration, washed with hexanes and dried. The product consisted of 40.8 g of tan solid, which was essentially pure based upon 1H NMR.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
520 mL
Type
solvent
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
560 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 2 L flask was charged with 37.31 g of 1-(2-chlorophenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole (119 mmol), 470 mL of acetonitrile, then a solution of NaH2PO4 (71.49 g in 174 mL of water) was added. The resulting solution was cooled to 0-30C in an ice bath and a NaClO2 solution (80%, 107.84 g in 391 mL of water) was added portionwise. The resulting solution was allowed to warm to room temperature where it remained for 42 h. The reaction was then concentrated in vacuo to remove acetonitrile. The residue was washed into a separatory funnel with 525 mL of 2.0 M NaOH and CH2Cl2. The CH2Cl2 was separated and was washed twice with 2.0 M NaOH. The NaOH washings were combined, acidified with concentrated HCl, and were extracted with CH2Cl2. The CH2Cl2 was then concentrated in vacuo and the crude acid was precipitated from CH2Cl2 with hexanes. 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid was recovered as a tan solid, yield: 20.1 g (58%); 1H NMR (400 MHz, DMSO-d6): δ 14.1 (s, 1H), 7.86-7.90 (m, 2H), 7.80 (dt, J=1.5, 7.5 Hz, 1H), 7.76 (s, 1H), 7.73 (dt, J=1.5, 7.5 Hz, 1H); MS (ES): 291 [M+H]+.
Quantity
37.31 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
174 mL
Type
reactant
Reaction Step Two
Quantity
391 mL
Type
reactant
Reaction Step Three

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